2-[3-(2-Furanyl)acryloyl]-4-chlorophenol
Description
2-[3-(2-Furanyl)acryloyl]-4-chlorophenol is a synthetic organic compound featuring a phenol core substituted with a 4-chloro group and an acryloyl moiety linked to a 2-furanyl ring. Its structure combines an α,β-unsaturated ketone (acryloyl group) with aromatic (chlorophenyl) and heteroaromatic (furan) substituents.
Properties
CAS No. |
7209-79-2 |
|---|---|
Molecular Formula |
C13H9ClO3 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
(E)-1-(5-chloro-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H9ClO3/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8,15H/b6-4+ |
InChI Key |
WUUQATKGYNLGLM-GQCTYLIASA-N |
SMILES |
C1=COC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O |
Other CAS No. |
7209-79-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements include:
- Phenol core: Enhances hydrogen-bonding capacity and acidity.
- 4-Chloro substituent : Increases lipophilicity and electron-withdrawing effects.
Comparative Analysis of Analogous Compounds
The following table summarizes structural and functional differences with similar compounds:
Table 1: Structural Comparison
Key Findings from Analog Studies
Substituent Effects on Bioactivity :
- Chlorophenyl groups : Enhance lipophilicity and antimicrobial activity, as seen in chalcone derivatives .
- Methoxy/hydroxy groups : Improve antioxidant and ACE inhibition (e.g., curcumin analog 3d).
- Furan rings : May enhance π-π interactions in enzyme binding, though direct evidence is lacking.
Peptide-linked acryloyl compounds (e.g., FAPGG) serve as enzyme substrates but lack broad bioactivity .
Synthetic Routes :
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